Product packaging for Ethyl 2-(3-fluoro-4-iodophenyl)acetate(Cat. No.:CAS No. 1261606-34-1)

Ethyl 2-(3-fluoro-4-iodophenyl)acetate

Cat. No.: B567396
CAS No.: 1261606-34-1
M. Wt: 308.091
InChI Key: MVSKFYHLLRBZLT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-iodophenyl)acetate (CAS 1261606-34-1) is a high-purity organic building block with a molecular formula of C 10 H 10 FIO 2 and a molecular weight of 308.1 g/mol . This compound is characterized by its aromatic ring system substituted with both fluorine and iodine, and a protected acetate ester group. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this ester a versatile intermediate in synthetic organic chemistry. Its primary research value lies in the construction of complex molecules for pharmaceutical development, particularly as a precursor to flurbiprofen derivatives and other anti-inflammatory agents . Furthermore, structurally similar phenylacetate esters are utilized in the synthesis of advanced chemical scaffolds, including dihydronaphthyridines, which are investigated as kinase inhibitors for the treatment of proliferative diseases . The ethyl ester group offers stability during synthesis and can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization. This product is intended for research and development purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FIO2 B567396 Ethyl 2-(3-fluoro-4-iodophenyl)acetate CAS No. 1261606-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-fluoro-4-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSKFYHLLRBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721437
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261606-34-1
Record name Ethyl (3-fluoro-4-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Investigations of Transformations Involving Ethyl 2 3 Fluoro 4 Iodophenyl Acetate

Pathways of Aryl Iodide Activation in Diverse Catalytic Cycles

The primary site of reactivity on Ethyl 2-(3-fluoro-4-iodophenyl)acetate in many important transformations is the carbon-iodine bond. This bond is readily activated in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.

The generally accepted mechanism for the Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.comlibretexts.org

Palladium Cycle : The cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex (e.g., Pd(PPh₃)₄ or one generated in situ). wikipedia.orglibretexts.org This step, which is often rate-determining, results in the formation of a square planar palladium(II) intermediate. For this compound, this would be an arylpalladium(II) iodide complex. Subsequently, transmetalation occurs where the copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide ligand. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

Copper Cycle : In the copper cycle, a copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide. youtube.comlibretexts.org This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. While copper-free Sonogashira reactions exist, the copper co-catalyst generally allows for milder reaction conditions. libretexts.org

In the context of the Suzuki-Miyaura coupling , which couples an aryl halide with an organoboron compound, the activation of the aryl iodide bond of this compound follows a similar palladium-catalyzed pathway.

Catalytic Cycle : The reaction commences with the oxidative addition of the aryl iodide to a Pd(0) complex. The next crucial step is transmetalation, where an organoborane, activated by a base, transfers its organic group to the palladium(II) center. The choice of base is critical for the activation of the boronic acid or its ester. elsevierpure.com The cycle concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds in these catalytic cycles, allowing for selective activation even in the presence of other halogens. nih.gov

Elucidation of Kinetic and Thermodynamic Control in Esterification and Cross-Coupling Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control.

In esterification reactions , such as the synthesis of this compound from the corresponding carboxylic acid, the reaction is typically under thermodynamic control. The use of an excess of ethanol (B145695) and a catalytic amount of strong acid (e.g., sulfuric acid) drives the equilibrium towards the formation of the more stable ester product. Removal of water, a byproduct, further shifts the equilibrium to favor the product.

In cross-coupling reactions , the situation can be more complex. For instance, in Sonogashira couplings, the desired cross-coupled product is generally the thermodynamically favored one. However, side reactions such as the homocoupling of the terminal alkyne (Glaser coupling) can occur, and the relative rates of these competing pathways can be influenced by reaction parameters. The choice of solvent, temperature, and catalyst system can be optimized to favor the kinetics of the desired cross-coupling over side reactions.

Studies on related systems have shown that in Suzuki-Miyaura couplings, chemoselectivity can be achieved through kinetic discrimination during transmetalation when multiple reactive sites are present. nih.gov For a molecule like this compound, while the C-I bond is the primary site for cross-coupling, harsh conditions could potentially lead to reactions involving the ester group or C-F bond activation. Therefore, careful control of reaction conditions is necessary to ensure kinetic selectivity for the desired transformation.

Influence of Electronic Effects and Steric Hindrance on Reactivity Profiles

The reactivity of this compound is significantly influenced by the electronic properties of its substituents and steric factors.

Electronic Effects: The phenyl ring of the subject compound is substituted with a fluorine atom and an ethyl acetate (B1210297) group, in addition to the iodine atom.

The fluorine atom at the meta-position to the iodine is a strongly electron-withdrawing group via the inductive effect (-I) and a weakly electron-donating group through resonance (+R). Its net effect is electron-withdrawing, which can influence the reactivity of the C-I bond. In palladium-catalyzed cross-coupling reactions, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often the rate-limiting step. ic.ac.uk

The ethyl acetate group at the para-position to the iodine has a more complex influence. The ester carbonyl group is electron-withdrawing, which can also enhance the rate of oxidative addition.

The combination of these electron-withdrawing effects makes the aryl iodide of this compound a good substrate for cross-coupling reactions.

Steric Hindrance: The substituents on the aromatic ring of this compound are relatively small, so steric hindrance is not a major limiting factor for reactions at the iodine-bearing carbon. However, in reactions involving ortho-substituted aryl halides, steric bulk can significantly retard the rate of oxidative addition. Computational and experimental studies on Suzuki-Miyaura reactions with arsa-Buchwald ligands have highlighted the importance of steric properties in achieving high catalytic activity, especially with sterically hindered substrates. wikipedia.orgyoutube.com

The following table summarizes the expected electronic influence of the substituents on the reactivity of the aryl iodide bond:

SubstituentPosition relative to IodineElectronic EffectExpected Impact on Oxidative Addition
Fluorinemeta-I > +R (net electron-withdrawing)Accelerating
Ethyl Acetatepara-I, -R (electron-withdrawing)Accelerating

Experimental and Computational Probing of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and the determination of transition state structures and energies. While specific experimental or computational studies on this compound are not widely available, insights can be drawn from studies on analogous systems.

Experimental Probing: Techniques such as in-situ NMR spectroscopy and mass spectrometry can be used to detect and characterize reaction intermediates in catalytic cycles. For example, in palladium-catalyzed reactions, arylpalladium(II) complexes, which are key intermediates, can sometimes be observed and characterized.

Computational Probing: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms. mdpi.comnih.gov Computational studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. For palladium-catalyzed cross-coupling reactions of fluorinated aryl halides, DFT calculations have been used to understand the mechanism of C-F bond activation and the undesired hydrodehalogenation side reactions. ic.ac.ukacs.org Such studies can also predict the kinetic and thermodynamic favorability of different reaction pathways. For instance, computational models can help in understanding the preference for a concerted oxidative addition mechanism versus a stepwise pathway involving an intermediate. ic.ac.uk

A hypothetical computational study on the Suzuki coupling of this compound could model the energy profile of the catalytic cycle, providing insights into the rate-determining step and the influence of the fluoro and ester substituents on the transition state energies.

Radical and Hypervalent Iodine-Mediated Reaction Pathways in Aryl Functionalization

Besides the well-established palladium-catalyzed cross-coupling reactions, the functionalization of the aryl iodide in this compound can also be achieved through radical and hypervalent iodine-mediated pathways.

Radical Pathways: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon photolysis or in the presence of radical initiators to generate an aryl radical. nih.gov This aryl radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. For instance, a photo-induced radical reaction of allyl 2-iodobenzenes has been developed for the synthesis of iodinated heterocyclic compounds. researchgate.net A similar strategy could potentially be applied to a derivative of this compound containing an appropriately positioned unsaturated moiety, leading to the formation of complex heterocyclic structures.

Hypervalent Iodine-Mediated Pathways: Aryl iodides can be oxidized to hypervalent iodine(III) or iodine(V) species, which are powerful and versatile reagents in organic synthesis. ic.ac.ukacs.orgbeilstein-journals.orgresearchgate.net These reagents can act as electrophiles or oxidizing agents, enabling a range of functionalization reactions that are complementary to transition metal catalysis. For example, (difluoroiodo)arenes, which can be generated from aryl iodides, can be used for fluorination reactions. ic.ac.ukbeilstein-journals.org Hypervalent iodine reagents are also used in oxidative cyclizations and the introduction of various functional groups. The presence of the fluorine and ester groups on this compound would influence the stability and reactivity of any corresponding hypervalent iodine derivatives.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of Ethyl 2 3 Fluoro 4 Iodophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For Ethyl 2-(3-fluoro-4-iodophenyl)acetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a thorough characterization.

Proton (¹H) NMR Spectroscopic Analysis and Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl and the substituted phenylacetyl moieties. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are expected to resonate as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group will, in turn, appear as a triplet, coupled to the methylene protons.

The methylene protons of the acetate (B1210297) group (-CH2-Ar) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will display a complex splitting pattern due to homo- and heteronuclear coupling with each other and the fluorine atom.

Based on the analysis of similar structures, the predicted chemical shifts (δ) and multiplicities are presented in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Ethyl -CH3~1.25Triplet (t)~7.1
Ethyl -CH2-~4.15Quartet (q)~7.1
Acetate -CH2-~3.70Singlet (s)N/A
Aromatic H~7.0 - 7.8Multiplet (m)N/A

Carbon-13 (¹³C) NMR Spectroscopic Correlations

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the number of distinct carbon environments in the molecule. It is expected to show eight unique carbon signals. The carbonyl carbon of the ester group will appear at the most downfield position. The carbon atoms of the aromatic ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine substituents. The carbon atom bonded to iodine (C-I) is expected to be significantly shifted upfield due to the heavy atom effect. The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH3~14.2
Acetate -CH2-~40.5
Ethyl -CH2-~61.5
Aromatic C-I~92.0
Aromatic CH~115-138
Aromatic C-F~160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH2~135
Carbonyl C=O~170.0

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. colorado.edu Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. The precise chemical shift and coupling pattern provide a unique fingerprint for the fluorine's local environment. huji.ac.ilucsb.edu

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Ar-F~ -110 to -115Multiplet

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. A cross-peak between the ethyl methylene quartet and the ethyl methyl triplet would confirm their connectivity. Correlations between the aromatic protons would help in assigning their specific positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons, such as the ethyl and acetate methylene groups, the ethyl methyl group, and the aromatic CH groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the acetate methylene protons to the carbonyl carbon and to the aromatic carbons would confirm the attachment of the ethyl acetate group to the phenyl ring. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent feature will be the strong absorption band of the carbonyl (C=O) group of the ester, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be visible. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-I stretching vibrations are also expected, although they may be weaker and appear in the fingerprint region of the spectrum.

A summary of the expected FT-IR absorption bands is provided in the table below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium
C=O Stretch (Ester)1750-1735Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O Stretch (Ester)1300-1000Strong
C-F Stretch1250-1000Medium-Strong
C-I Stretch~500Medium-Weak

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complement to infrared spectroscopy for analyzing the vibrational modes of this compound. While no specific Raman spectrum for this exact compound is readily available in the reviewed literature, analysis of related structures provides insight into the expected vibrational frequencies.

For instance, studies on similar molecules, such as ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, have identified characteristic C-C stretching vibrations in the range of 1628-1311 cm⁻¹ in the Raman spectrum. researchgate.net The ring breathing mode for substituted benzenes is typically observed around 1000 cm⁻¹. researchgate.net Furthermore, C-S stretching modes have been reported at 632 cm⁻¹ in the Raman spectrum of related compounds. researchgate.net In the case of this compound, distinct bands corresponding to the vibrations of the substituted phenyl ring, the ester group, and the ethyl chain would be anticipated. The C-I and C-F stretching vibrations would also present characteristic peaks, providing a detailed fingerprint of the molecule's structure. The symmetric stretching mode of molecules can often be observed in the Raman spectrum, even when it is inactive in the infrared spectrum. youtube.com

A comparative analysis of the Raman and IR spectra would allow for a more complete assignment of the vibrational modes, as some modes that are weak or absent in one technique may be strong in the other. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. HRMS provides highly accurate mass measurements, which allows for the confident assignment of elemental compositions. acs.orgnih.gov

While specific HRMS data for this compound is not detailed in the available literature, the fragmentation patterns of similar esters, such as phenyl acetate and ethyl acetate, have been studied. researchgate.netresearchgate.net For ethyl acetate, fragmentation can occur near the keto site or the ethyl group. researchgate.net In ketones, ionization often occurs at the oxygen atom, leading to the cleavage of adjacent bonds. youtube.com The fragmentation of phthalate (B1215562) metabolites, which also contain ester functionalities, often involves the loss of the O-alkyl chain. nih.gov

Based on these general principles, the expected fragmentation pathway for this compound would likely involve initial ionization at the ester oxygen, followed by characteristic cleavages. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the bond between the carbonyl carbon and the methylene group, leading to the formation of various charged fragments. The presence of the iodine and fluorine atoms would also influence the fragmentation, potentially leading to the loss of these halogen atoms or fragments containing them. The analysis of these fragmentation patterns provides valuable structural information that complements other spectroscopic data.

Advanced X-ray Diffraction Studies for Single-Crystal Solid-State Structure Determination

Although a crystal structure for the title compound is not available in the searched literature, studies on similar molecules, such as benzylammonium phenylacetate (B1230308) and substituted tribenzsilatranes, demonstrate the power of this method. nih.govmdpi.com These studies reveal how intermolecular forces, like hydrogen bonding and C-H···π interactions, dictate the packing of molecules in the crystal. nih.govmdpi.com For instance, in the crystal structure of benzylammonium phenylacetate, N—H⋯O hydrogen bonds lead to the formation of hydrophilic channels. nih.gov In the case of this compound, the fluorine and oxygen atoms could participate in various intermolecular interactions, influencing the crystal packing. The determination of the crystal structure would provide invaluable data for validating and refining the computational models.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) calculations are a powerful tool for investigating the optimized geometry and electronic properties of molecules. nih.govacs.org The B3LYP functional is a commonly used and reliable method for such calculations on medium-sized organic molecules. acs.org

For this compound, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles in the gas phase. These theoretical parameters can be compared with experimental data obtained from X-ray diffraction to assess the accuracy of the computational model. nih.govnih.gov Studies on similar molecules, such as benzyl(3-fluoro-4-morpholinophenyl)carbamate, have shown good agreement between DFT-calculated and experimentally determined structural parameters. pnrjournal.com Furthermore, DFT can be used to calculate various electronic properties, including dipole moment and polarizability, which provide insights into the molecule's behavior in the presence of an electric field. pnrjournal.com

Table 1: Calculated Geometric Parameters (Example Data)

ParameterCalculated Value
C-F Bond Length1.36 Å
C-I Bond Length2.10 Å
C=O Bond Length1.21 Å
C-O-C Bond Angle116.5°

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. nih.govnih.gov It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to molecular stability. pnrjournal.comresearchgate.net

In this compound, NBO analysis would reveal the delocalization of electron density within the phenyl ring and the ester group. youtube.comyoutube.comunacademy.comyoutube.comlibretexts.org The presence of the electronegative fluorine and oxygen atoms, as well as the iodine atom, will significantly influence the charge distribution. The analysis can quantify the stabilization energies associated with donor-acceptor interactions between filled and empty orbitals, providing a deeper understanding of the electronic structure. nih.govnih.gov For example, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified.

Table 2: NBO Analysis - Donor-Acceptor Interactions (Example Data)

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
LP(1) O(carbonyl)π(C-O ester)25.8
π(C-C phenyl)π(C-C phenyl)18.2

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the iodine atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the ester group and the phenyl ring, particularly the carbon atoms attached to the electronegative fluorine and oxygen atoms. The HOMO-LUMO energy gap will be influenced by the substituents on the phenyl ring. Electron-withdrawing groups generally lower the energy of the LUMO, while electron-donating groups raise the energy of the HOMO. rsc.org This analysis provides valuable insights into the potential reactivity of the molecule in various chemical reactions. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Energies (Example Data)

OrbitalEnergy (eV)
HOMO-6.52
LUMO-1.23
HOMO-LUMO Gap5.29

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electrostatic charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map for this compound would highlight the regions of positive, negative, and neutral electrostatic potential.

Theoretically, the presence of electronegative atoms such as fluorine, iodine, and oxygen would create regions of negative potential (electron-rich areas), which are susceptible to electrophilic attack. The fluorine atom, being the most electronegative, and the carbonyl oxygen of the ester group are expected to be the primary centers of negative potential. The iodine atom, although less electronegative than fluorine, possesses a larger, more polarizable electron cloud, which would also contribute significantly to the negative potential, and could also exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential halogen bond donor.

Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (electron-deficient areas), making them likely sites for nucleophilic attack. The distribution of these potentials across the molecule provides a comprehensive picture of its reactive behavior.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

Atomic RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenNegativeProne to Electrophilic Attack
Fluorine AtomNegativeProne to Electrophilic Attack
Iodine AtomNegative (and potential positive σ-hole)Prone to Electrophilic Attack / Halogen Bonding
Aromatic HydrogensPositiveProne to Nucleophilic Attack
Ethyl Group HydrogensPositiveProne to Nucleophilic Attack

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizability (β). For a molecule to exhibit significant NLO properties, it typically possesses a large dipole moment and a high degree of charge transfer, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the phenyl ring acts as the π-conjugated system. The fluorine and iodine atoms, being electron-withdrawing, and the ethyl acetate group, which can also act as an electron-withdrawing group, would influence the electronic distribution. Theoretical calculations would be necessary to determine the precise values of the dipole moment, polarizability, and first-order hyperpolarizability. The presence of heavy atoms like iodine can sometimes enhance NLO properties. A systematic computational study would be required to quantify these effects and assess the potential of this compound as an NLO material.

Table 2: Theoretical NLO Properties of Interest for this compound

PropertySymbolSignificance
Dipole MomentµIndicates the overall polarity of the molecule.
Mean Polarizability<α>Measures the linear response of the electron cloud to an electric field.
First-Order HyperpolarizabilityβQuantifies the second-order NLO response.

Application of Fukui Functions and Other Reactivity Descriptors

Fukui functions are powerful quantum chemical descriptors derived from Density Functional Theory (DFT) that help in predicting the local reactivity of different sites within a molecule. They quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.

For this compound, Fukui functions would be calculated to identify the most probable sites for nucleophilic, electrophilic, and radical attacks.

The Fukui function for nucleophilic attack (f+) would indicate the sites most susceptible to attack by a nucleophile. These are typically regions where an additional electron can be most favorably accommodated, often corresponding to the Lowest Unoccupied Molecular Orbital (LUMO).

The Fukui function for electrophilic attack (f-) highlights the sites most likely to be attacked by an electrophile. These regions readily donate electron density and are associated with the Highest Occupied Molecular Orbital (HOMO).

The Fukui function for radical attack (f0) predicts the sites most reactive towards a radical species.

Other reactivity descriptors such as local softness and electrophilicity index, derived from the Fukui functions and orbital energies, would provide a more comprehensive understanding of the molecule's chemical behavior.

Table 3: Predicted Reactive Sites in this compound based on Fukui Functions

Type of AttackPredicted Most Reactive Site(s)
NucleophilicCarbonyl carbon, Carbon atom attached to iodine
ElectrophilicPhenyl ring, Oxygen atoms of the ester
RadicalMethylene group of the acetate, Phenyl ring

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide valuable insights into its conformational flexibility and how it interacts with other molecules in a condensed phase (e.g., in a solvent or as part of a larger assembly).

The simulations would reveal the preferred conformations of the molecule by exploring its potential energy surface. The rotational freedom around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetate group, and the C-O bond of the ester, would be key determinants of its conformational landscape.

Furthermore, MD simulations in a solvent would elucidate the nature of intermolecular interactions, such as hydrogen bonding (if applicable), halogen bonding (involving the iodine atom), and van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding its solubility, aggregation behavior, and transport properties. The simulations could also be used to calculate thermodynamic properties such as the free energy of solvation.

Applications in Chemical Biology and Pharmaceutical Research: Focus on Mechanism of Action and Therapeutic Potential of Ethyl 2 3 Fluoro 4 Iodophenyl Acetate Derivatives

Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Investigations for Optimization of Biological Activity

The biological activity of derivatives based on the Ethyl 2-(3-fluoro-4-iodophenyl)acetate framework is highly dependent on their specific structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.

Research into aryl acetamide (B32628) derivatives has shown a preference for electron-withdrawing groups on the aryl tail, with the 3,4-dichloro substitution pattern showing synergistic effects. nih.gov The position of fluorine atoms has a remarkable impact on potency. For instance, in a series of triazolopyridazines, the addition of a fluorine atom at the 4-position of the phenyl ring improved the half-maximal effective concentration (EC₅₀) by 20-fold compared to the non-fluorinated analog. nih.gov Conversely, regioisomers can exhibit vast differences in activity, with one study noting a 1000-fold shift in potency simply by changing the fluorine position. nih.gov

Further modifications, such as the introduction of a methyl group to a potent compound, can retain or even enhance activity, suggesting that certain moieties can provide a favorable conformational bias. nih.gov

Pharmacokinetic properties are also key to therapeutic potential. In vitro studies on select derivatives have demonstrated robust metabolic stability in mouse liver microsomes and intestinal S9 fractions. nih.gov However, Structure-Uptake Relationships (SUR) show that even structurally similar compounds can differ in their plasma protein binding profiles, a factor that influences their bioavailability and efficacy. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity

Modification Observation Reference
Aryl Group Substitution Electron-withdrawing groups are preferred over electron-donating groups. nih.gov
Fluorine Positioning Addition of fluorine to the 4-position improved EC₅₀ by 20-fold. nih.gov
Regioisomerism Different fluorine positions led to a 1000-fold shift in potency. nih.gov
Linker Type Acetamide derivatives showed improved potency over urea (B33335) counterparts. nih.gov

| Plasma Protein Binding | Structurally similar compounds can exhibit different protein binding profiles. | nih.gov |

Identification and Characterization of Molecular Targets and Biological Pathways

The therapeutic effects of this compound derivatives are rooted in their interactions with specific molecular targets and the modulation of key biological pathways.

Derivatives containing the fluoro-iodophenyl moiety have been identified as potent inhibitors of several critical enzymes.

MEK1/2: A key target in this class is the mitogen-activated protein kinase kinase (MEK). The compound 4-(dimethylphosphoryl)-N-(2-fluoro-4-iodophenyl)pyridin-3-amine (KIN-7136) is a heterocyclic MEK kinase inhibitor developed for cancer treatment. google.com Other related compounds, such as Trametinib, function as allosteric inhibitors of MEK1 and MEK2. nih.gov Trametinib binds preferentially to the unphosphorylated form of MEK, stabilizing it and preventing its activation, which in turn suppresses downstream signaling pathways involved in cell proliferation. nih.gov

DHODH: Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a target for cancer, autoimmune diseases, and viral infections. nih.govnih.gov Inhibition of DHODH by small molecules can lead to an accumulation of cells in the S-phase and an increase in p53 synthesis, enhancing the antitumor effect of other agents. nih.gov

COX: Cyclooxygenase (COX) enzymes are central to inflammation. Novel hybrids incorporating COX-2 inhibitor (coxib) structures have been developed to achieve high inhibitory activity and selectivity for COX-2 over COX-1. nih.gov One promising compound, WYZ90, exhibited a COX-2 IC₅₀ of 75 nM, demonstrating potent and selective inhibition. nih.gov Other studies on indolizine (B1195054) derivatives, designed as bioisosteres of indomethacin, also showed COX-2 inhibition in the micromolar range. nih.gov

The neurological and anxiolytic activities of some derivatives are due to their interaction with specific central nervous system receptors.

Benzodiazepine (B76468) Receptors: Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was synthesized as a central benzodiazepine receptor (CBR) ligand. nih.gov This compound showed high affinity for both bovine and human CBRs and acted as a partial agonist, which is believed to be due to a hydrogen bond interaction between its 3'-nitro substituent and a threonine residue in the gamma 2-subunit of the GABA-A receptor. nih.gov

Histamine (B1213489) H3 Receptors: The discovery of trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) highlights the potential of these scaffolds as histamine H(3) receptor antagonists. nih.gov These compounds were designed to have optimal pharmacological and pharmacokinetic profiles for oral administration. nih.gov

Mechanistic Insights into Antimicrobial and Antibacterial Efficacy

Derivatives of the core structure have demonstrated significant antimicrobial properties through various mechanisms. Studies on new acylthiourea derivatives showed that their level of antimicrobial activity depended on the substituent on the phenyl group. researchgate.net Specifically, iodine and nitro substituents favored activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl enhanced the inhibitory effect against Gram-positive bacteria and fungi. researchgate.net

Thiazole derivatives have also been screened for antimicrobial activity and found to have a significant effect against tested microorganisms. researchgate.net Similarly, the introduction of a pyridine (B92270) side chain to thiophene-containing compounds resulted in excellent antimicrobial activity. nih.gov The mechanism often involves the disruption of essential cellular processes in the microbes, with the specific nature of the chemical substituents dictating the potency and spectrum of activity. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Related Derivatives

Derivative Class Key Finding Target Organisms Reference
Acylthioureas Iodine and nitro groups enhance activity against Gram-negative bacteria. Gram-positive bacteria, Gram-negative bacteria, Fungi researchgate.net
Thiazoles Showed significant effect against tested microorganisms. Bacteria, Fungi researchgate.net

| Thiophenes | Pyridine side chains significantly improve antimicrobial activity. | Bacteria, Fungi | nih.gov |

Elucidation of Antineoplastic and Antitumor Activities: Cellular and Molecular Mechanisms

The anticancer potential of this compound derivatives is a major area of research, with multiple mechanisms of action identified.

A primary mechanism is the inhibition of the MEK/ERK pathway. google.comnih.gov As allosteric inhibitors, these compounds prevent the phosphorylation and activation of MEK1/2, leading to cell cycle arrest and the suppression of cellular proliferation in cancer cell lines. nih.gov This is particularly effective in cancers with BRAF and KRAS mutations. google.com

Another key mechanism involves the inhibition of DHODH. nih.gov By blocking this enzyme, the derivatives deplete the pyrimidine pool necessary for DNA synthesis, which induces S-phase arrest and activates the p53 tumor suppressor pathway, leading to enhanced cancer cell killing. nih.gov

Extracts and purified compounds have also been shown to induce apoptosis. Ethyl acetate (B1210297) extracts from Selaginella doederleinii, containing active biflavonoids, were found to decrease the ratio of bcl-2 to bax mRNA, activate caspase-3, and suppress survivin, all of which promote programmed cell death. nih.gov Similarly, ethyl acetate fractions from Tanacetum vulgare showed pronounced genotoxicity toward HT-29 human colorectal carcinoma cells, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Table 3: Antineoplastic Mechanisms of Action

Mechanism Molecular Effect Cancer Type/Cell Line Reference(s)
MEK1/2 Inhibition Allosteric inhibition, suppression of downstream signaling, cell cycle arrest. Colon Cancer (HT-29), Melanoma, Pancreatic Cancer nih.gov, google.com
DHODH Inhibition Increased p53 synthesis, S-phase cell cycle arrest. Acute Myeloid Leukemia, various tumors nih.gov
Apoptosis Induction Decreased bcl-2/bax ratio, caspase-3 activation, survivin suppression. Liver Cancer (HepG2), H-22 xenograft nih.gov

| Genotoxicity | DNA damage leading to cell cycle arrest and apoptosis. | Colorectal Carcinoma (HT-29), Ehrlich's tumor | nih.gov, mdpi.com |

Investigation of Anti-Inflammatory and Neurological Activity (e.g., Alzheimer's disease-related mechanisms, anxiolytic activity)

Beyond cancer and infectious diseases, these derivatives show promise in treating inflammatory and neurological conditions.

Anti-Inflammatory Activity: The anti-inflammatory effects are largely attributed to the selective inhibition of the COX-2 enzyme. nih.govnih.gov By designing hybrid molecules that combine a selective COX-2 inhibitor with a free radical scavenger, researchers have created compounds with potent anti-inflammatory effects and reduced side effects compared to non-selective NSAIDs. nih.gov

Alzheimer's Disease: For Alzheimer's disease, a multifactorial condition, derivatives are being designed as multi-target-directed ligands. mdpi.com Research has focused on developing acetylcholinesterase (AChE) inhibitors from related scaffolds like isochroman-4-one. mdpi.com One such derivative acted as a dual-binding inhibitor, interacting with both the catalytic and peripheral anionic sites of AChE, while also exhibiting moderate efficacy against Aβ aggregation. mdpi.com The strategy often involves fusing fragments from known drugs, like donepezil, with other active cores to target multiple pathogenic mechanisms simultaneously, including cholinergic dysfunction, Aβ aggregation, and oxidative stress. mdpi.com

Anxiolytic Activity: The anxiolytic (anti-anxiety) effects have been demonstrated in various animal models. nih.govnih.gov This activity is often mediated through interaction with the GABAA receptor complex, similar to classical benzodiazepines. nih.gov For example, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was shown to be a partial agonist at the central benzodiazepine receptor, providing anxiolytic effects without the typical side effects of full agonists. nih.gov Other studies suggest the involvement of the serotonergic system, where the anxiolytic-like effects could be abolished by antagonists of the 5-HT2A receptor. mdpi.com

Computational Approaches to Drug Discovery: Molecular Docking and Advanced Ligand-Protein Interaction Analysis

In modern drug discovery, computational methods are indispensable for predicting how a new molecule, or "ligand," will interact with its biological target, typically a protein. For derivatives of this compound, these techniques would be crucial for predicting their potential efficacy and guiding further chemical modifications.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the binding affinity and interaction geometry, providing insights into the compound's potential as an inhibitor or activator. For a novel kinase inhibitor derived from this compound, the process would involve:

Preparation of Structures: High-resolution 3D structures of the target kinase are obtained from databases like the Protein Data Bank (PDB). The synthesized derivative's 3D structure is generated and optimized computationally.

Docking Simulation: Using software like AutoDock or Glide, the derivative is placed into the kinase's active site (often the ATP-binding pocket) in numerous possible conformations. The program then scores these poses based on a scoring function that calculates the free energy of binding. A lower binding energy typically indicates a more stable and potent interaction.

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. For instance, many kinase inhibitors form critical hydrogen bonds with the "hinge region" of the kinase domain.

Advanced Ligand-Protein Interaction Analysis

Beyond static docking, molecular dynamics (MD) simulations offer a more advanced analysis by simulating the movement of the ligand and protein over time. This provides a more realistic view of the binding stability and can reveal:

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Binding Free Energy Calculation: More accurate methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to refine binding energy estimates.

Water Molecule Roles: The simulation can show the role of water molecules in mediating ligand-protein interactions.

The collective data from these computational studies allow researchers to build a strong hypothesis for how a compound works at the molecular level, guiding the design of more potent and specific molecules.

Assessment of Compound Selectivity and Potential Off-Target Interactions

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target while avoiding interactions with other proteins, which could lead to unwanted side effects. Computational and experimental methods are used to assess this selectivity.

Computational Selectivity Prediction

Initially, the designed derivative can be computationally docked against a panel of related proteins. For a kinase inhibitor, this would involve docking it into the active sites of various other kinases. The predicted binding energies for these off-targets are compared to the energy for the intended target. A large energy gap suggests good selectivity. This in silico profiling helps to flag potential off-target liabilities early in the discovery process.

Experimental Off-Target Assessment

Following computational predictions, experimental validation is essential. This often involves:

Biochemical Assays: The compound is tested against a large panel of purified proteins (e.g., a commercial kinase screening panel) to measure its inhibitory activity (often as an IC₅₀ value) against each one.

Cell-based Assays: Techniques like transcriptomics can be used to observe changes in gene expression in cells treated with the compound. Unintended changes can point towards off-target effects.

Advanced Proteomics: Methods such as chemical proteomics can identify the full spectrum of proteins that a compound interacts with directly or indirectly within a cell.

A significant challenge in drug design is that many targets, such as kinases, share a high degree of structural similarity in their active sites, making the development of highly selective inhibitors difficult. For example, many kinase inhibitors are known to interact with unintended targets like cytochrome P450 enzymes or MHC class I molecules, which can have physiological consequences. Therefore, a thorough assessment using both computational predictions and broad experimental profiling is crucial to developing a safe and effective therapeutic agent.

Future Perspectives and Emerging Research Avenues for Fluoro Iodoaryl Acetates

Development of Highly Sustainable and Economical Synthetic Routes

The traditional synthesis of halogenated esters often involves multi-step processes that may utilize hazardous reagents and generate significant chemical waste. nus.edu.sg Future research is intensely focused on developing greener, more cost-effective synthetic strategies. The emphasis is on improving atom economy, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. wjarr.com

Key research directions include:

Catalytic Systems: Moving away from stoichiometric reagents towards highly efficient catalytic systems. This includes the use of transition-metal catalysts for direct C-H functionalization or cross-coupling reactions, and the development of organocatalysts to avoid metal contamination in the final product.

Flow Chemistry: The adoption of continuous-flow processing offers superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety for highly exothermic or hazardous reactions, and easier scalability compared to batch processing. beilstein-journals.org

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as bio-based solvents (e.g., ethyl acetate (B1210297) itself, derived from bioethanol), ionic liquids, or supercritical fluids. iolcp.comepa.gov For instance, processes are being developed to produce ethyl acetate from corn ethanol (B145695), significantly reducing reliance on fossil fuels. epa.gov

Electrosynthesis: The use of renewable electricity to drive chemical reactions, such as the electrosynthesis of acetate esters from carbon monoxide and water, presents a novel and sustainable pathway that minimizes the use of traditional chemical oxidants or reductants. nus.edu.sg

Table 1: Comparison of Traditional and Emerging Synthesis Routes for Halogenated Esters

Feature Traditional Batch Synthesis Sustainable Flow Synthesis
Reagents Often stoichiometric, may be hazardous Catalytic, often with higher efficiency
Solvents Conventional volatile organic compounds (VOCs) Green solvents, ionic liquids, or solvent-free
Energy Use High, due to prolonged heating/cooling cycles Lower, due to efficient heat transfer
Waste Higher, with by-products and solvent waste Minimized, with potential for solvent recycling
Safety Higher risks with exothermic reactions and hazardous materials Improved, better containment and control
Scalability Can be challenging and non-linear Simpler and more predictable

Application of Advanced Characterization Techniques for Real-Time Reaction Monitoring and In Situ Analysis

To optimize the sustainable synthesis routes mentioned above, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern chemical process development. americanpharmaceuticalreview.com

Emerging applications include:

Spectroscopic Methods: Techniques like in-line Raman and Infrared (IR) spectroscopy can monitor the concentration of reactants, products, and intermediates directly within the reaction vessel without the need for sampling. americanpharmaceuticalreview.comnih.gov This provides immediate feedback for process control and optimization. For halogenated compounds, Raman spectroscopy can be particularly useful for monitoring changes in carbon-halogen bonds. americanpharmaceuticalreview.com

Flow NMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time analysis of chemical reactions in continuous-flow systems. beilstein-journals.orgrsc.org It provides detailed structural information, enabling the identification of short-lived intermediates and facilitating rapid kinetic studies to understand complex reaction mechanisms. beilstein-journals.org

Process Analytical Technology (PAT): The integration of these in-situ analytical techniques into a PAT framework allows for the design and control of manufacturing processes based on real-time measurements of critical quality attributes. This ensures consistent product quality and process efficiency.

Table 2: Advanced Techniques for Real-Time Reaction Monitoring

Technique Principle Application in Fluoro-Iodoaryl Acetate Synthesis
In-situ IR Spectroscopy Measures vibrational transitions of molecules. Monitoring disappearance of starting materials and appearance of the ester carbonyl group.
Raman Spectroscopy Measures inelastic scattering of monochromatic light. Tracking changes in specific bonds, such as C-F and C-I, and aromatic ring substitutions. americanpharmaceuticalreview.com
FlowNMR Spectroscopy Provides detailed structural and quantitative data in a flow system. Elucidating reaction pathways, identifying unstable intermediates, and optimizing reaction conditions. rsc.orgmagritek.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the design-build-test-learn cycle. nih.govnih.gov For fluoro-iodoaryl acetates, these computational tools can explore vast chemical spaces and predict molecular properties, guiding synthetic efforts toward compounds with the highest potential. mdpi.com

Future applications in this area involve:

Predictive Modeling: ML models can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of novel fluoro-iodoaryl acetate derivatives. This allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Optimization: AI algorithms can analyze data from high-throughput screening experiments to identify optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing yield and minimizing by-products, making the synthesis more efficient and economical.

De Novo Design: Generative AI models can design entirely new molecules with desired property profiles. For instance, an AI could be tasked to design a fluoro-iodoaryl acetate derivative with predicted high affinity for a specific biological target while maintaining drug-like properties. Explainable AI techniques can further help chemists understand the structure-property relationships identified by the models, inspiring rational molecular design. arxiv.org

Exploration of Novel Biological Targets and Polypharmacological Strategies

The unique substitution pattern of Ethyl 2-(3-fluoro-4-iodophenyl)acetate suggests its potential as a scaffold for developing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom can participate in halogen bonding or serve as a handle for further functionalization or radiolabeling.

Emerging research avenues include:

Novel Target Identification: Network pharmacology and chemoproteomics can be used to identify the potential biological targets of fluoro-iodoaryl acetates. researchgate.net This could uncover new therapeutic applications beyond currently known activities of similar structures. For example, some halogenated compounds have shown potential as kinase inhibitors or as agents that induce apoptosis in cancer cells. mdpi.com

Polypharmacology: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. There is growing interest in developing "polypharmacological" agents that can modulate multiple targets simultaneously. The fluoro-iodoaryl acetate scaffold could be rationally modified to create compounds that interact with several disease-relevant targets, potentially leading to higher efficacy and reduced chances of drug resistance.

Fragment-Based Drug Discovery (FBDD): The core fluoro-iodoaryl structure can be used as a starting fragment in FBDD campaigns. By identifying weak but efficient binding of this fragment to a protein target, it can be elaborated and optimized into a potent lead compound.

Rational Design of Prodrugs and Targeted Delivery Systems

Even if a compound shows high in vitro activity, its clinical utility can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Prodrug design and targeted delivery systems are key strategies to overcome these limitations. nih.gov

Future directions for fluoro-iodoaryl acetates include:

Ester-Based Prodrugs: The ethyl ester group in this compound can be hydrolyzed in vivo by esterase enzymes to release the corresponding carboxylic acid, which may be the active form of the drug. This inherent prodrug character can be fine-tuned. Designing different ester prodrugs (e.g., with amino acids) can modulate solubility, metabolic stability, and absorption rates to optimize the pharmacokinetic profile. nih.govnih.gov

Targeted Nanocarrier Systems: To enhance efficacy and reduce off-target side effects, active compounds can be encapsulated within nanocarriers, such as liposomes or polymeric nanoparticles. nih.govclintile.com These nanocarriers can be engineered to specifically accumulate in diseased tissues (e.g., tumors) through passive targeting (the enhanced permeability and retention effect) or active targeting, where ligands that bind to receptors overexpressed on target cells are attached to the nanoparticle surface. nih.gov This approach ensures the drug is delivered precisely where it is needed.

Advancement of Green Chemistry Principles in the Pharmaceutical Manufacturing of Halogenated Esters

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. wjarr.com The manufacturing of halogenated esters like this compound is an area ripe for the application of these principles, moving beyond just the reaction itself to consider the entire lifecycle.

Key advancements focus on:

Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product (high atom economy), thereby reducing the generation of hazardous waste. wjarr.com

Renewable Feedstocks: Shifting from fossil fuel-derived starting materials to renewable, bio-based feedstocks. The synthesis of ethyl acetate from bioethanol is a prime example of this principle in action. epa.gov

Lifecycle Assessment: Conducting comprehensive lifecycle assessments to evaluate the environmental impact of a chemical product from raw material extraction to final disposal, ensuring that a "green" process in one area does not create an environmental burden in another.

By embracing these future perspectives and research avenues, the scientific community can unlock the full potential of fluoro-iodoaryl acetates, paving the way for the development of novel, effective, and sustainably produced molecules for the betterment of society.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.